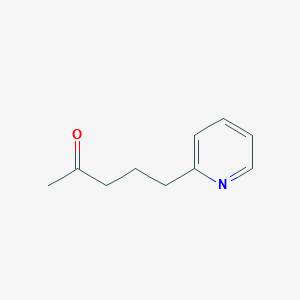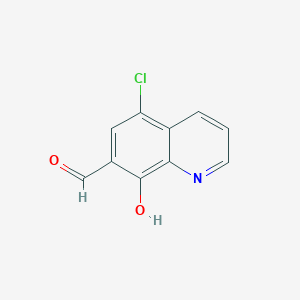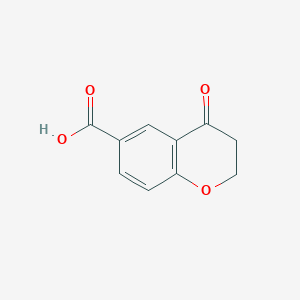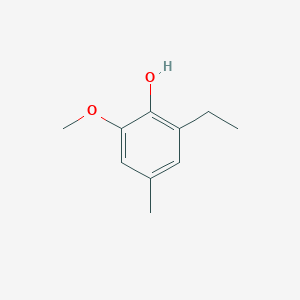![molecular formula C22H24N2O2 B3301443 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 909534-11-8](/img/structure/B3301443.png)
2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene
説明
2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene, commonly known as BMD, is a synthetic compound that has been widely used in scientific research. This compound has a unique chemical structure that makes it an attractive target for drug discovery and development.
作用機序
The exact mechanism of action of BMD is not fully understood. However, it is believed that BMD exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. BMD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. BMD also inhibits the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
BMD has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). BMD also inhibits the production of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. In addition, BMD has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of using BMD in lab experiments is its high potency and selectivity. BMD has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. Another advantage is its stability, which allows for long-term storage and use in multiple experiments. However, one of the limitations of using BMD is its solubility. BMD is poorly soluble in water and requires the use of organic solvents, which can affect the results of some experiments.
将来の方向性
There are several future directions for the research of BMD. One area of interest is the development of BMD-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is the investigation of the potential anti-tumor effects of BMD. In addition, further studies are needed to fully understand the mechanism of action of BMD and its effects on different signaling pathways. Finally, the development of more efficient synthesis methods for BMD could lead to larger scale production and lower costs for researchers.
科学的研究の応用
BMD has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. BMD has been tested in various animal models of diseases such as cancer, arthritis, and diabetes. In these studies, BMD has shown promising results in reducing inflammation, inhibiting tumor growth, and improving glucose metabolism.
特性
IUPAC Name |
2,3-bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-25-18-12-6-4-10-16(18)20-21(17-11-5-7-13-19(17)26-2)24-22(23-20)14-8-3-9-15-22/h4-7,10-13H,3,8-9,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRWUNZYOSGEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3(CCCCC3)N=C2C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70847747 | |
| Record name | 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70847747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
CAS RN |
909534-11-8 | |
| Record name | 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70847747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3301364.png)


![3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3301385.png)
![tert-Butyl 7-{[(trifluoromethyl)sulfonyl]oxy}-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B3301388.png)



![2-Butyryl-4,6,6-trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B3301405.png)




